(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-7-14(12(2)10-11)15(16)8-6-13-4-3-9-17-13/h3-10H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMJCCGGGNVBFC-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419454 | |
| Record name | NSC201619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84922-00-9 | |
| Record name | NSC201619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC201619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Kinetic Considerations
The mechanism involves deprotonation of the acetophenone derivative to form an enolate ion, which undergoes nucleophilic attack on the carbonyl carbon of furfural. Subsequent elimination of water yields the α,β-unsaturated ketone. The E-isomer predominates due to thermodynamic stabilization of the trans-configured double bond.
Optimized Procedure :
- Reactants :
- 2,4-Dimethylacetophenone (1.0 equiv)
- Furfural (1.2 equiv)
- NaOH (40% w/v in methanol)
Conditions :
- Solvent: Methanol (anhydrous)
- Temperature: Room temperature (25°C)
- Duration: 48–72 hours with continuous stirring
Workup :
- Quench with ice-water
- Neutralize with dilute HCl
- Recrystallize from ethanol/ethyl acetate (3:1 v/v)
Solvent and Base Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 75 | 95 |
| Ethanol | 70 | 93 | |
| Water-Ethanol (1:1) | 62 | 88 | |
| Base | NaOH | 75 | 95 |
| KOH | 72 | 94 | |
| Piperidine | 65 | 90 |
Methanol proves optimal due to its polarity and ability to solubilize both aromatic reactants. Strong bases like NaOH ensure complete enolate formation, while weaker bases (e.g., piperidine) require prolonged reaction times.
Mechanochemical Synthesis: Solvent-Free Approach
Recent advances emphasize solvent-free grinding methods to enhance sustainability. This technique minimizes waste and reduces energy consumption by eliminating solvent evaporation steps.
Procedure :
- Reactants :
- 2,4-Dimethylacetophenone (1.0 equiv)
- Furfural (1.1 equiv)
- Solid NaOH (2.0 equiv)
Conditions :
- Mortar and pestle grinding (30–45 minutes)
- Ambient temperature
Workup :
- Dissolve in ethyl acetate
- Filter to remove base residues
- Concentrate under reduced pressure
Yield : 60–65% with 92% purity.
Acid-Catalyzed Dehydration
Although less common, acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can drive the condensation. This method favors rapid reaction kinetics but risks side reactions such as furan ring opening.
Procedure :
- Reactants :
- 2,4-Dimethylacetophenone (1.0 equiv)
- Furfural (1.5 equiv)
- Conditions :
- Catalyst: 10% HCl in ethanol
- Reflux at 80°C for 6 hours
Yield : 55% with 85% purity due to byproduct formation.
Purification and Characterization
Recrystallization Protocols
| Solvent System | Crystal Quality | Recovery (%) |
|---|---|---|
| Ethanol | Needle-like | 85 |
| Ethyl Acetate/Hexane | Prismatic | 78 |
| Dichloromethane | Amorphous | 65 |
Ethanol yields high-purity crystals suitable for X-ray diffraction.
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO),
7.45 (d, J = 15.6 Hz, 1H, CH=CH),
7.20–7.10 (m, 3H, aromatic),
6.75 (dd, J = 3.6, 1.8 Hz, 1H, furan),
6.55 (d, J = 3.6 Hz, 1H, furan),
2.35 (s, 6H, CH3).IR (KBr) :
1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1510 cm⁻¹ (furan ring).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Eco-Friendliness |
|---|---|---|---|---|
| Traditional Claisen | 75 | 95 | 48–72 h | Moderate |
| Mechanochemical | 65 | 92 | 0.5–1 h | High |
| Acid-Catalyzed | 55 | 85 | 6 h | Low |
The traditional Claisen-Schmidt method balances yield and purity, while mechanochemical synthesis offers greener credentials despite slightly lower yields.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, alkylated, or sulfonated derivatives.
Scientific Research Applications
Chemical Applications
Synthesis of Heterocycles
- This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for developing new drugs.
Reaction Mechanisms and Kinetics
- Researchers utilize (2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one to study reaction mechanisms and kinetics in organic chemistry. Its unique structure allows for the exploration of different reaction pathways.
Biological Applications
Antimicrobial and Antifungal Properties
- Studies have indicated that this compound exhibits notable antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity
- The antioxidant properties of this compound have been investigated, suggesting its potential role in protecting cells from oxidative stress.
Medical Applications
Anti-inflammatory and Anticancer Activities
- Research has explored the anti-inflammatory effects of this compound by inhibiting enzymes like cyclooxygenase and lipoxygenase. Moreover, it has demonstrated anticancer properties through mechanisms such as inducing apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Development of Pharmaceutical Agents
- The compound is being studied for its potential as a lead compound in the development of new pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications
Dyes and Pigments Production
- In industrial settings, this compound is utilized in the production of dyes and pigments due to its vibrant color properties.
Organic Electronics
- The compound is also applied in synthesizing organic electronic materials, which are essential in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research conducted by Phytotherapy Research highlighted the anti-inflammatory effects of this chalcone derivative. The study showed that it effectively reduced inflammation markers in vitro and in vivo models by inhibiting COX enzymes.
Case Study 3: Organic Electronics
A collaborative study between chemists and material scientists explored the use of this compound in organic photovoltaics. The findings revealed enhanced efficiency in solar cells when incorporating this compound into the active layer.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., Compound 8 in ) exhibit stronger intermolecular interactions than methyl-substituted analogs, influencing solubility and biological activity .
- Thermal Stability : Higher melting points in derivatives like LabMol-80 (182°C) correlate with bulky substituents (piperidine), suggesting enhanced crystalline stability .
Key Observations :
- Enzyme Inhibition : The 2,4-dihydroxyphenyl group in Compound 8 () confers superior tyrosinase inhibition (IC50 = 0.0433 µM) compared to methyl-substituted derivatives, likely due to hydrogen bonding with the enzyme’s active site .
- Antifungal Activity: Aminophenyl-furan chalcones () show potent activity (MIC = 0.07 µg mL⁻¹), suggesting that electron-donating groups enhance interactions with fungal targets. In contrast, methyl groups in the target compound may limit this effect .
Structural and Computational Insights
- Planarity and Packing : X-ray studies on furan chalcones (e.g., FC and FDC in ) reveal that molecular planarity is influenced by substituents. The 2,4-dimethylphenyl group in the target compound may introduce torsional strain, reducing planarity compared to derivatives with para-substituted rings .
- Hydrogen Bonding: In (2E)-1-(2,4-dichlorophenyl)-3-furan (), furan stabilizes the crystal structure via H-bonding.
Biological Activity
(2E)-1-(2,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O, with a molecular weight of 226.27 g/mol. It features a furan ring and a dimethyl-substituted phenyl group, contributing to its unique electronic properties that influence its reactivity and biological activity. The melting point is approximately 58.4 °C, with a boiling point of 185-187 °C at reduced pressure (3 Torr) .
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethylbenzaldehyde and 2-acetylfuran in the presence of sodium hydroxide or potassium hydroxide. This reaction can be performed in ethanol or methanol at room temperature or slightly elevated temperatures .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .
- Induction of Apoptosis : It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
The presence of the furan ring allows the compound to form reactive intermediates that interact with cellular macromolecules, leading to its biological effects.
Antioxidant Activity
Studies have indicated that chalcones exhibit antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Structure | Contains a chlorine substituent that alters electronic properties. |
| (E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | Structure | Features a nitro group, enhancing its potential as an electrophile. |
| (E)-3-(4-methoxyphenyl)-1-phenyprop-2-enone | Structure | Contains a methoxy group that influences solubility and reactivity. |
The presence of the furan ring in this compound imparts unique electronic and steric properties compared to these similar compounds, enhancing its reactivity and biological interaction potential .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Cancer Research : A study demonstrated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects : Research indicated that this chalcone reduced inflammation in animal models by inhibiting COX and LOX pathways, suggesting its use in treating inflammatory disorders .
- Antimicrobial Studies : The compound exhibited significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent .
Q & A
Q. How to resolve contradictions in reported antimicrobial data across analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
